Piperidine, 1-[[(4-methoxyphenyl)imino](4-nitrophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine structures are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1-[(4-methoxyphenyl)iminomethyl]-, can be achieved through various methods. One common approach involves the reaction of substituted aniline, 1,3-dicarbonyl compounds, and aromatic aldehydes using phenylboronic acid as a catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-component reactions (MCRs) due to their simplicity and cost-effectiveness. These reactions typically use catalysts such as L-proline and trifluoroacetic acid (TFA), ZrOCl2·8H2O, bromodimethylsulfonium bromide (BDMS), and tetrabutylammonium tribromide (TBATB) .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine derivatives can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .
Scientific Research Applications
Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, piperidine derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with one nitrogen atom.
Pyridine: A six-membered heterocyclic aromatic compound with one nitrogen atom.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions.
4-Piperidinone, 1-methyl-: A piperidine derivative with a ketone functional group at the 4-position and a methyl group at the 1-position.
Uniqueness
Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl rings enhances its reactivity and potential pharmacological activities .
Properties
CAS No. |
62718-41-6 |
---|---|
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C19H21N3O3/c1-25-18-11-7-16(8-12-18)20-19(21-13-3-2-4-14-21)15-5-9-17(10-6-15)22(23)24/h5-12H,2-4,13-14H2,1H3 |
InChI Key |
URJBKBFSMFNEMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.